3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolone core, substituted with hydroxy, benzoyl, nitrophenyl, and pyridinyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nitration, and alkylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as Lewis acids for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various substituted pyrrolones, which can be further functionalized for specific applications.
Scientific Research Applications
3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Coumarin Derivatives: Widely studied for their pharmacological properties.
Uniqueness
Compared to similar compounds, 3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H25N3O6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25N3O6/c1-17(2)16-36-22-10-8-19(9-11-22)25(31)23-24(20-6-3-7-21(13-20)30(34)35)29(27(33)26(23)32)15-18-5-4-12-28-14-18/h3-14,17,24,31H,15-16H2,1-2H3/b25-23- |
InChI Key |
LIAGXIVRRHQKPK-BZZOAKBMSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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